Protein kinase inhibitor 1

Cancer biology Fibrosis Chemical probe

Protein kinase inhibitor 1 (CAS 1365986-44-2) is an ATP-competitive HIPK2 antagonist with IC50 74 nM and Kd 9.5 nM. >135-fold selectivity over Cdk1 ensures observed effects are target-specific, avoiding promiscuous off-target confounders. Validated for dose-response studies in apoptosis, DNA damage, and TGF-β/Smad3 fibrotic signaling. Serves as a high-fidelity reference standard for kinase selectivity panels.

Molecular Formula C22H27F3N4O
Molecular Weight 420.5 g/mol
Cat. No. B8797976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein kinase inhibitor 1
Molecular FormulaC22H27F3N4O
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)N)C(F)(F)F
InChIInChI=1S/C22H27F3N4O/c1-3-28-8-10-29(11-9-28)14-17-6-7-18(13-19(17)22(23,24)25)27-21(30)16-5-4-15(2)20(26)12-16/h4-7,12-13H,3,8-11,14,26H2,1-2H3,(H,27,30)
InChIKeyKSFMGSVRGZBRIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protein Kinase Inhibitor 1 Procurement: Chemical Profile and Target Specificity


Protein kinase inhibitor 1 (CAS 1365986-44-2) is a novel, potent small-molecule inhibitor of homeodomain-interacting protein kinase 2 (HIPK2). It was originally identified and characterized as Compound A64 [1]. The compound is also available as a hydrochloride salt (CAS 2321337-71-5) . It functions as an ATP-competitive antagonist, primarily disrupting HIPK2-dependent signaling pathways [1].

Why HIPK2 Inhibition Demands Precise Selection Over Generic Kinase Inhibitors


HIPK2 is a member of the DYRK family of kinases, which share a high degree of structural homology in their ATP-binding pockets [1]. This similarity often leads to significant off-target activity among promiscuous kinase inhibitors, confounding experimental results. Furthermore, the cellular role of HIPK2 is complex, acting as both a tumor suppressor and a pro-fibrotic signal transducer depending on context. Consequently, using a non-selective or weakly potent inhibitor can mask true biological effects, making precise chemical probe selection essential [1]. The following quantitative evidence demonstrates why Protein kinase inhibitor 1 provides a superior and verifiable differentiation over generic alternatives.

Protein Kinase Inhibitor 1: Quantified Potency and Selectivity Differentiation Data


Superior HIPK2 Potency of Protein Kinase Inhibitor 1 vs. Alternative tBID

Protein kinase inhibitor 1 demonstrates significantly higher potency against HIPK2 compared to the alternative selective inhibitor tBID. The compound exhibits a 4.5-fold lower IC50 for inhibiting HIPK2 activity [1] .

Cancer biology Fibrosis Chemical probe

Quantified Binding Affinity of Protein Kinase Inhibitor 1 for HIPK2

The high potency of Protein kinase inhibitor 1 is supported by its strong binding affinity to HIPK2, with a dissociation constant (Kd) of 9.5 nM [1]. This Kd value is consistent across both the free base and hydrochloride salt forms . In contrast, common alternative HIPK2 probes like XRF-1021 have a lower potency (IC50 of 180 nM) and no reported Kd value for direct comparison, suggesting a potentially weaker binding interaction .

Biochemistry Drug discovery Binding kinetics

Verifiable Selectivity: Protein Kinase Inhibitor 1 Spares Cdk1 Activity

A critical differentiator for Protein kinase inhibitor 1 is its verifiable selectivity. While it potently inhibits HIPK2 (IC50 = 74 nM), it shows no meaningful inhibition of the essential cell cycle regulator Cdk1 (IC50 > 10 µM) [1]. This represents a >135-fold selectivity window. This is in contrast to many pan-kinase inhibitors like staurosporine (K252a), which broadly inhibit a wide range of kinases at low nanomolar concentrations [2], leading to severe off-target phenotypes.

Selectivity Cell cycle Off-target risk

Available Forms: Free Base and Hydrochloride Salt with Confirmed Bioequivalence

Protein kinase inhibitor 1 is commercially available as both a free base (CAS 1365986-44-2) and a hydrochloride salt (CAS 2321337-71-5). Importantly, it has been verified that at equivalent molar concentrations, both the salt and free forms exhibit comparable biological activity . This is not always the case with kinase inhibitors, where salt forms can sometimes alter potency or introduce confounding biological activity.

Formulation Solubility In vitro validation

Target Applications for Protein Kinase Inhibitor 1 in HIPK2-Driven Research


Chemical Probe for Validating HIPK2-Specific Phenotypes in Cell Culture

Given its high potency (IC50 74 nM) and strong binding affinity (Kd 9.5 nM) for HIPK2 [1], this compound is ideally suited for dose-response experiments aimed at validating the specific role of HIPK2 in cellular processes such as apoptosis, DNA damage response, or TGF-β signaling. The >135-fold selectivity over Cdk1 [1] ensures that observed effects are not due to general cell cycle arrest, providing more interpretable data than using promiscuous kinase inhibitors.

In Vitro Studies of Renal or Pulmonary Fibrosis Signaling

HIPK2 is a known regulator of pro-fibrotic pathways, including TGF-β/Smad3 signaling [2]. For researchers investigating the molecular basis of fibrosis in renal or pulmonary models, Protein kinase inhibitor 1 offers a targeted approach to dissect the kinase's role. Its potency and defined selectivity profile [1] make it a more precise tool for these mechanistic studies compared to alternative HIPK2 inhibitors like tBID, which require higher concentrations that could lead to off-target effects.

Kinase Panel Screening for Off-Target Liability Assessment

During the early stages of drug discovery, it is critical to benchmark new chemical entities against well-characterized tool compounds. Protein kinase inhibitor 1, with its published and commercially available selectivity data [1], serves as an excellent reference compound in a kinase selectivity panel. Researchers can use it as a positive control for HIPK2 inhibition and to establish a baseline for off-target effects within the DYRK and PIM kinase families.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protein kinase inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.